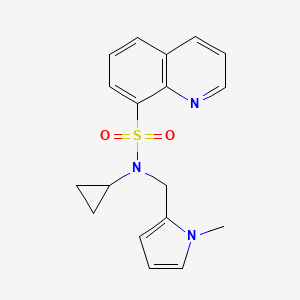

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)quinoline-8-sulfonamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPQ belongs to the class of quinoline sulfonamides and is known to possess a wide range of biological activities.

Applications De Recherche Scientifique

Antiviral Applications

The indole derivatives, which include the core structure of our compound, have been reported to exhibit significant antiviral activities . Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests that our compound may be useful in the development of new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral pathogens.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . The ability to modulate inflammatory responses makes these compounds potential candidates for treating conditions like arthritis, asthma, and other inflammatory diseases . Research into the specific anti-inflammatory mechanisms of our compound could lead to new therapeutic options.

Anticancer Potential

The structural similarity to indole derivatives that possess anticancer activities opens up possibilities for our compound in cancer research. Indole-based compounds can bind with high affinity to multiple receptors, which is crucial in the development of anticancer agents . Further investigation into its ability to inhibit cancer cell growth and metastasis is warranted.

Antimicrobial Efficacy

Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects , there’s potential for our compound to serve as a basis for new antimicrobial agents . With antibiotic resistance on the rise, the synthesis and testing of such derivatives are critical.

Antidiabetic Applications

Indole derivatives have been implicated in antidiabetic effects , which could make our compound a candidate for the development of new antidiabetic medications . Its role in insulin secretion and glucose metabolism could be areas of fruitful research.

Neuroprotective Effects

The indole nucleus is present in many neuroactive substances, suggesting that our compound might have neuroprotective effects . It could be valuable in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Mécanisme D'action

Target of Action

Related compounds have shown activity against cancer cells

Mode of Action

It’s known that similar compounds can interact with cellular targets, leading to changes in cell function . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to affect cancer cell lines , suggesting that they may influence pathways related to cell growth and proliferation

Result of Action

Related compounds have shown significant activity against cancer cell lines , suggesting that this compound may have similar effects

Propriétés

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-20-12-4-7-16(20)13-21(15-9-10-15)24(22,23)17-8-2-5-14-6-3-11-19-18(14)17/h2-8,11-12,15H,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKFDZMQGJKIRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2904660.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)